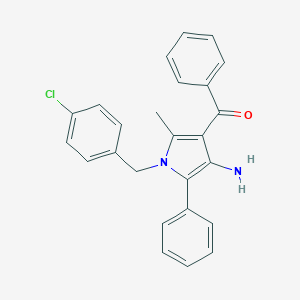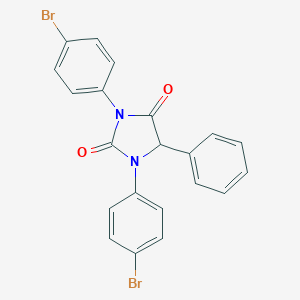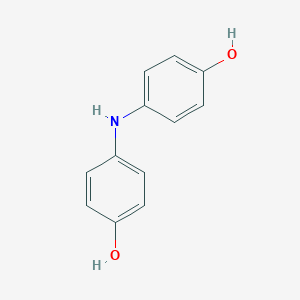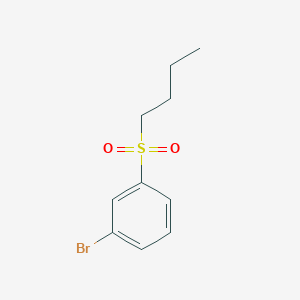
Di-O-Methylcrenatin
Descripción general
Descripción
Di-O-Methylcrenatin is a naturally occurring compound belonging to the class of organic compounds known as phenolic glycosides. These compounds contain a phenolic structure attached to a glycosyl moiety. This compound is isolated from plants such as Acacia mearnsii and is known for its cytotoxic activity .
Aplicaciones Científicas De Investigación
Di-O-Methylcrenatin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of phenolic glycosides.
Biology: It is studied for its cytotoxic properties and potential use in cancer research.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and as a biochemical reagent
Safety and Hazards
Mecanismo De Acción
Target of Action
Di-O-Methylcrenatin is a natural product of Photinia, Rosaceae
Mode of Action
The mode of action of this compound is not well-documented. It is known to be a secondary metabolite isolated from S. trojana
Biochemical Pathways
This compound belongs to the class of organic compounds known as phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids . .
Result of Action
This compound has been reported to have antioxidant and anti-cancer activity . .
Análisis Bioquímico
Biochemical Properties
It is known that Di-O-Methylcrenatin is a phenolic glycoside , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It has been found to exhibit cytotoxic activity , suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Métodos De Preparación
The preparation of Di-O-Methylcrenatin involves multi-step synthetic routes, typically including esterification, methylation, and oxidation reactions. The process begins with raw materials that undergo several chemical transformations to yield the final product. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Di-O-Methylcrenatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Di-O-Methylcrenatin is unique among phenolic glycosides due to its specific structure and biological activity. Similar compounds include:
- Procyanidin B2
- Procyanidin B1
- 4-Hydroxybenzoic acid beta-D-glucosyl ester
- p-Coumaric acid glucoside
- Syringin
These compounds share structural similarities but differ in their biological activities and applications .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIINOLFQCPJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Di-O-methylcrenatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64121-98-8 | |
| Record name | Di-O-methylcrenatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 177 °C | |
| Record name | Di-O-methylcrenatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Di-O-Methylcrenatin and where is it found?
A1: this compound is a benzyl alcohol derivative found in various plant species. It has been isolated from the stem bark of Fagraea blumei [], the stems of Photinia parvifolia [], the twigs of Salix chaenomeloides [], the branches and leaves of Chimonanthus praecox [], and the Nepalese sandalwood Osyris wightiana [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its structure as a benzyl alcohol derivative, further investigation into chemical databases or analysis of its spectroscopic data would be needed to confirm these details.
Q3: What analytical techniques are commonly used to identify and characterize this compound?
A5: Researchers typically employ a combination of spectroscopic techniques for the structural elucidation of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Comparison of the obtained data with existing literature further aids in confirming its identity [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)


![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)

![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)

